molecular formula C21H22ClN3O5 B2680070 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide CAS No. 941999-60-6

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B2680070
CAS No.: 941999-60-6
M. Wt: 431.87
InChI Key: YADQISHVLHGUED-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzo[d][1,3]dioxole group and a 5-chloro-2-methoxyphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide typically involves multiple stepsThe final step involves the acylation of the piperazine derivative with 5-chloro-2-methoxyphenyl-2-oxoacetamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine with applications in treating benign prostatic hyperplasia.

    Urapidil: Used for managing hypertension and also features a piperazine ring.

Uniqueness

What sets 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-28-17-5-3-15(22)11-16(17)23-20(26)21(27)25-8-6-24(7-9-25)12-14-2-4-18-19(10-14)30-13-29-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADQISHVLHGUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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